molecular formula C20H11Cl2FN2O2 B3657629 2,4-dichloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

2,4-dichloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B3657629
M. Wt: 401.2 g/mol
InChI Key: UGZXIPCGWKPSPO-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of 2-aminophenol with 4-fluorobenzoic acid under acidic conditions to form the 1,3-benzoxazole ring. This intermediate is then subjected to a coupling reaction with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the aromatic rings.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate may be used, though care must be taken to avoid over-oxidation.

    Reduction: Reducing agents like lithium aluminum hydride can be employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, 2,4-dichloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in various biological systems.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(3-fluorophenyl)benzamide
  • 2,4-Dichloro-N-(4-fluorophenyl)benzamide
  • 2,4-Dichloro-N-(2-fluorophenyl)benzamide

Uniqueness

Compared to similar compounds, 2,4-dichloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the 1,3-benzoxazole ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2FN2O2/c21-12-3-7-15(16(22)9-12)19(26)24-14-6-8-18-17(10-14)25-20(27-18)11-1-4-13(23)5-2-11/h1-10H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZXIPCGWKPSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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